Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate
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Overview
Description
Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate is an organic compound with the molecular formula C13H16N2O6. It is a derivative of phenol and is characterized by the presence of an ethyl ester group, an acetylamino group, and a nitro group attached to a phenoxy ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate typically involves the following steps:
Nitration: The starting material, 2-aminophenol, undergoes nitration to introduce the nitro group at the 4-position.
Acetylation: The amino group is then acetylated using acetic anhydride to form the acetylamino derivative.
Esterification: Finally, the phenol derivative is esterified with ethyl 2-bromopropanoate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: Ethyl 2-[2-(amino)-4-nitrophenoxy]propanoate.
Hydrolysis: 2-[2-(acetylamino)-4-nitrophenoxy]propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acetylamino group can form hydrogen bonds with proteins, affecting their function. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with cellular targets.
Comparison with Similar Compounds
Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate can be compared with other similar compounds such as:
Ethyl 2-[2-(amino)-4-nitrophenoxy]propanoate: Lacks the acetyl group, leading to different reactivity and biological activity.
2-[2-(acetylamino)-4-nitrophenoxy]propanoic acid: Lacks the ethyl ester group, affecting its solubility and reactivity.
Ethyl 2-[2-(acetylamino)-4-hydroxyphenoxy]propanoate: Lacks the nitro group, resulting in different chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(2-acetamido-4-nitrophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-4-20-13(17)8(2)21-12-6-5-10(15(18)19)7-11(12)14-9(3)16/h5-8H,4H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFBAXUKYYSTDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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